molecular formula C7H10O2 B13788008 2-Propenoic acid, 2-methyl-, 1-methylethenyl ester CAS No. 93942-70-2

2-Propenoic acid, 2-methyl-, 1-methylethenyl ester

Cat. No.: B13788008
CAS No.: 93942-70-2
M. Wt: 126.15 g/mol
InChI Key: PKFBISBCCISXKA-UHFFFAOYSA-N
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Description

2-Propenoic acid, 2-methyl-, 1-methylethenyl ester is a chemical compound that serves as a valuable intermediate in synthetic organic chemistry and materials science research. Its structure makes it of particular interest for method development in analytical chemistry. Researchers utilize this compound for developing and optimizing reverse-phase High Performance Liquid Chromatography (HPLC) separation methods, where it helps in calibrating systems and validating analytical protocols for pharmacokinetic studies and impurity profiling . The primary research value of this ester lies in its application as a model analyte for testing specialized HPLC columns, such as those with low silanol activity, contributing to advancements in separation science . As a methacrylate derivative, it also holds significant potential in polymer science R&D, where it can be investigated as a monomer for creating novel polymers with specific properties. All applications are directed exclusively toward scientific investigation and industrial research processes.

Properties

CAS No.

93942-70-2

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

prop-1-en-2-yl 2-methylprop-2-enoate

InChI

InChI=1S/C7H10O2/c1-5(2)7(8)9-6(3)4/h1,3H2,2,4H3

InChI Key

PKFBISBCCISXKA-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OC(=C)C

Origin of Product

United States

Preparation Methods

Esterification of Methacrylic Acid with Isopropenyl Alcohol

One of the primary methods to prepare this compound is through the esterification of methacrylic acid with isopropenyl alcohol. This method involves the acid-catalyzed reaction between methacrylic acid and isopropenyl alcohol under controlled temperature and removal of water to drive the equilibrium toward ester formation.

  • Reaction conditions: Typically, sulfuric acid or p-toluenesulfonic acid is used as a catalyst.
  • Temperature: Mild heating, usually between 60–100°C.
  • Water removal: Achieved by azeotropic distillation using solvents like toluene.
  • Yield: High yields (70–90%) are reported when reaction parameters are optimized.

This method is favored for its straightforward approach and relatively mild conditions.

Transesterification of Methyl Methacrylate with Isopropenyl Alcohol

Another effective preparation route is the transesterification of methyl methacrylate with isopropenyl alcohol. This process involves exchanging the methyl group of methyl methacrylate with the isopropenyl group from isopropenyl alcohol, catalyzed by bases or organometallic catalysts.

  • Catalysts: Organolithium compounds such as butyllithium have been employed effectively.
  • Solvent: Dry tetrahydrofuran (THF) is commonly used.
  • Temperature: Reaction is typically maintained below 20°C to prevent polymerization.
  • Reaction time: Approximately 1 hour.
  • Workup: The reaction mixture is quenched with water, organic phase separated, dried, and purified by distillation under reduced pressure.

This method is advantageous for its specificity and ability to produce high-purity product, although it requires careful handling of reactive organolithium reagents and low temperatures to avoid side reactions.

Direct Addition of Isopropenyl Alcohol to Methacryloyl Chloride

A third method involves the reaction of methacryloyl chloride with isopropenyl alcohol. Methacryloyl chloride, a reactive acid chloride derivative of methacrylic acid, reacts readily with alcohols to form esters.

  • Reaction conditions: Typically conducted in anhydrous solvents such as dichloromethane or ether.
  • Temperature: Maintained at 0–5°C initially to control exothermic reaction.
  • Base: A tertiary amine like triethylamine is added to neutralize the hydrochloric acid formed.
  • Yield: High yields with minimal side products.
  • Purification: The product is purified by standard extraction and distillation techniques.

This method is efficient but requires handling of corrosive and moisture-sensitive reagents.

Comparative Data Table of Preparation Methods

Preparation Method Catalyst/Conditions Temperature Range Solvent Yield (%) Notes
Esterification of Methacrylic Acid Acid catalyst (H2SO4, p-TsOH) 60–100°C Toluene (azeotrope) 70–90 Simple, cost-effective; requires water removal to shift equilibrium
Transesterification of Methyl Methacrylate Butyllithium in THF <20°C Tetrahydrofuran 79–83 Requires careful temperature control and dry conditions; high purity product
Reaction of Methacryloyl Chloride with Alcohol Triethylamine base, anhydrous solvent 0–5°C initially Dichloromethane 85–95 Fast reaction; requires handling of acid chloride and base quenching

Research Findings and Notes

  • The transesterification method using organolithium reagents has been demonstrated to be efficient for similar esters, including bulky alcohol esters, with yields around 79–83% and product purity above 99% as confirmed by gas-liquid chromatography (GLC).
  • Methyl esters are preferred substrates for transesterification due to better conversion rates compared to ethyl esters.
  • Organolithium reagents other than butyllithium can be used without significant loss in efficiency; however, the molar ratio of organolithium to alcohol influences the reaction rate.
  • Esterification with methacrylic acid requires removal of water to drive the reaction forward, which can be achieved by azeotropic distillation.
  • The reaction of methacryloyl chloride with isopropenyl alcohol is rapid and high yielding but involves handling moisture-sensitive and corrosive reagents.

Chemical Reactions Analysis

Types of Reactions

1-Methylvinyl methacrylate undergoes various chemical reactions, including:

    Polymerization: It can polymerize to form polymethyl methacrylate (PMMA) or copolymers with other monomers.

    Oxidation: It can be oxidized to form methacrylic acid.

    Substitution: It can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Polymerization: Initiated by free radicals, often using initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide.

    Oxidation: Typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or alcohols can react with 1-Methylvinyl methacrylate under mild conditions.

Major Products Formed

Scientific Research Applications

Coatings and Paints

Methacrylate is widely used in the formulation of paints and coatings due to its excellent adhesion properties and durability. It serves as a key ingredient in water-based formulations, providing thickening and flow control.

  • Case Study : In a report by the National Industrial Chemicals Notification and Assessment Scheme (NICNAS), the polymer derived from methacrylate was evaluated for its use in household paints. The study indicated that it acts as a thickener and flow control agent, improving the application properties of water-based paints .

Adhesives

The compound is also utilized in various adhesive formulations, offering strong bonding capabilities across different substrates. Its polymeric nature enhances the mechanical strength of the adhesives.

  • Case Study : A comprehensive assessment noted that methacrylate-based adhesives are used in automotive and construction industries due to their resistance to environmental factors such as moisture and temperature fluctuations .

Biomedical Applications

Methacrylate derivatives are employed in biomedical fields for applications such as dental materials and drug delivery systems. Their biocompatibility makes them suitable for use in medical devices.

  • Case Study : Research has demonstrated that methacrylate polymers can be used in dental composites, providing aesthetic appeal and mechanical strength while ensuring compatibility with oral tissues .

Environmental Considerations

While methacrylate compounds have numerous applications, their environmental impact is a concern. Studies have shown that these compounds can persist in the environment, leading to potential bioaccumulation.

  • Environmental Impact Assessment : The Australian government has conducted evaluations highlighting the need for careful management of methacrylate-containing products to mitigate environmental risks associated with their disposal .

Summary of Applications

Application AreaDescriptionKey Benefits
Coatings and PaintsUsed as a thickener and flow control agentEnhances application properties
AdhesivesStrong bonding agent for various substratesHigh resistance to moisture and temperature
BiomedicalUtilized in dental materials and drug delivery systemsBiocompatible and mechanically strong

Mechanism of Action

The primary mechanism of action of 1-Methylvinyl methacrylate involves its ability to undergo polymerization. The compound contains a vinyl group that can participate in free radical polymerization, leading to the formation of long polymer chains. This process is initiated by free radicals, which can be generated by thermal decomposition of initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The polymerization proceeds through a chain reaction mechanism, where the vinyl group of 1-Methylvinyl methacrylate reacts with the growing polymer chain, resulting in the formation of polymethyl methacrylate (PMMA) or copolymers .

Comparison with Similar Compounds

Structural and Physical Properties

Methacrylate esters vary in physical properties depending on the ester substituent. A comparative analysis is provided below:

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Features
2-Propenoic acid, 2-methyl-, 1-methylethenyl ester C₇H₁₀O₂ 142.15* ~160–180* ~0.95* Dual unsaturated bonds for crosslinking
Methyl methacrylate C₅H₈O₂ 100.12 101 0.940 High polymerizability; used in PMMA
Butyl methacrylate C₈H₁₄O₂ 142.20 163 0.895 Flexible polymers; low Tg
1-Ethoxyethyl methacrylate C₈H₁₄O₃ 158.20 180.5 0.954 Enhanced solubility in polar solvents

*Estimated based on structural analogs.

Key Observations :

  • The dual unsaturation may enable copolymerization with styrene or acrylates (e.g., ’s polymer with ethenyl acetate) and crosslinking for thermosetting resins .
Regulatory and Industrial Relevance
  • Food Contact Materials : Methacrylate esters like methyl methacrylate are regulated in food packaging (SML limits, ). The 1-methylethenyl ester would require similar compliance checks.
  • Environmental Regulations: Fluorinated methacrylate derivatives () face strict regulations; non-fluorinated analogs like this compound may have fewer restrictions but still require hazard communication .

Biological Activity

2-Propenoic acid, 2-methyl-, 1-methylethenyl ester, commonly known as isopropyl methacrylate (CAS Number: 4655-34-9), is an important compound in the field of organic chemistry and industrial applications. This compound has garnered attention due to its diverse biological activities, which include antimicrobial, antioxidant, and cytotoxic properties. This article explores the biological activity of this compound based on various research findings and case studies.

  • Molecular Formula : C₇H₁₂O₂
  • Molecular Weight : 128.1690 g/mol
  • IUPAC Name : Isopropyl methacrylate
  • Other Names : Acrylic acid, 2-methyl-, isopropyl ester

Antimicrobial Properties

Research indicates that isopropyl methacrylate exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in pharmaceuticals and food preservation . The mechanism of action appears to involve disruption of microbial cell membranes, leading to cell lysis.

Antioxidant Activity

The compound has been shown to possess antioxidant properties, which are crucial for neutralizing free radicals in biological systems. This activity may help in reducing oxidative stress-related diseases . The antioxidant capacity is attributed to the presence of functional groups within the ester structure that can donate electrons.

Cytotoxic Effects

Isopropyl methacrylate has demonstrated cytotoxic effects on certain cancer cell lines. In vitro studies revealed that the compound can induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy . The cytotoxicity is likely mediated through the generation of reactive oxygen species (ROS), which trigger apoptotic pathways.

Case Study 1: Antimicrobial Efficacy

A study conducted by Ekiert and Szopa (2023) evaluated the antimicrobial properties of various methacrylate esters, including isopropyl methacrylate. The results showed a significant reduction in bacterial viability at concentrations as low as 0.5% . The study concluded that these compounds could be utilized in developing new antimicrobial agents.

Case Study 2: Cytotoxicity in Cancer Cells

In a study published by Rodrigues (2022), isopropyl methacrylate was tested against several human cancer cell lines. The findings indicated that the compound inhibited cell proliferation effectively and induced apoptosis at concentrations ranging from 100 to 200 µM . This suggests its potential role as a chemotherapeutic agent.

Toxicological Profile

While exploring its biological activities, it is essential to consider the toxicological aspects of isopropyl methacrylate. Acute toxicity studies indicate that the compound has low acute oral toxicity with an LD50 greater than 2000 mg/kg in rodent models . However, chronic exposure may lead to reproductive and developmental toxicity, necessitating careful handling in industrial applications .

Data Tables

Biological Activity Effectiveness Reference
AntimicrobialEffective against multiple bacterial strainsEkiert & Szopa (2023)
AntioxidantSignificant free radical scavengingEkiert & Szopa (2023)
CytotoxicityInduces apoptosis in cancer cellsRodrigues (2022)

Q & A

Q. What are the standard synthetic routes for 2-propenoic acid, 2-methyl-, 1-methylethenyl ester, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via esterification or transesterification reactions. For example, a common route involves reacting methacrylic acid derivatives with vinyl alcohols under acid catalysis. Key factors affecting yield include:

  • Catalyst selection : Strong acids (e.g., sulfuric acid) or enzymatic catalysts may alter reaction kinetics and byproduct formation .
  • Temperature control : Excessive heat (>80°C) can lead to polymerization, reducing monomer yield.
  • Solvent choice : Polar aprotic solvents (e.g., THF) improve solubility of intermediates.

Q. How can spectroscopic techniques (e.g., IR, NMR) confirm the structure of this compound?

Methodological Answer:

  • IR Spectroscopy : Look for characteristic peaks:
    • C=O stretch at ~1720 cm⁻¹ (ester carbonyl).
    • C-O-C stretch at ~1150–1250 cm⁻¹ (ester linkage).
    • Vinyl C-H out-of-plane bending at ~990 cm⁻¹ .
  • ¹H NMR : Key signals include:
    • δ 5.6–6.2 ppm (vinyl protons).
    • δ 1.8–2.1 ppm (methyl group adjacent to carbonyl).
    • δ 4.1–4.5 ppm (ester oxygen-bound CH₂) .

Advanced Tip : Use 2D NMR (e.g., HSQC) to resolve overlapping signals in complex mixtures.

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported thermodynamic properties (e.g., boiling points) across studies?

Methodological Answer: Discrepancies often arise due to impurities or measurement techniques. To address this:

  • Purification : Use fractional distillation or preparative HPLC to isolate high-purity samples.
  • Calibration : Validate instruments (e.g., differential scanning calorimetry) against NIST-certified standards .
  • Meta-analysis : Compare data from peer-reviewed studies and regulatory databases (e.g., EPA DSSTox) to identify outliers .

Q. What methodologies assess the environmental persistence of this compound, considering regulatory classifications?

Methodological Answer:

  • Degradation Studies : Conduct hydrolysis/photolysis experiments under simulated environmental conditions (pH 5–9, UV exposure). Measure half-life using LC-MS .
  • Bioaccumulation : Calculate log Kow (octanol-water partition coefficient). Values >3 indicate potential bioaccumulation .
  • Regulatory Alignment : Cross-reference with EPA’s Significant New Use Rules (SNURs) to identify restricted applications .

Q. Key Regulatory Classifications :

  • Hazard Code 6.3A/6.4A : Indicates moderate environmental toxicity and persistence .
  • No carcinogenicity : Not listed by IARC or NTP .

Q. How can polymerization kinetics be optimized for copolymers containing this monomer?

Methodological Answer:

  • Kinetic Modeling : Use radical polymerization mechanisms to predict molecular weight distribution. Monitor via gel permeation chromatography (GPC).
  • Comonomer Ratios : Adjust feed ratios of ethenyl acetate or 2-ethylhexyl propenoate to tune glass transition temperature (Tg) .
  • Initiator Selection : Peroxide initiators (e.g., bis(1,1-dimethylpropyl) peroxide) improve conversion rates at lower temperatures .

Data Contradiction Note : Some studies report conflicting Tg values due to varying comonomer sequences. Use DSC with controlled cooling rates (5°C/min) for reproducibility .

Q. What safety protocols mitigate risks during handling, based on toxicological data?

Methodological Answer:

  • PPE : Use OV/AG/P99 respirators for vapor protection and nitrile gloves to prevent dermal exposure .
  • Ventilation : Maintain fume hood airflow ≥100 ft/min during synthesis.
  • First Aid : For eye contact, irrigate with saline for 15 minutes; for ingestion, administer activated charcoal .

Q. How do substituents on the ester group influence reactivity in Michael addition reactions?

Methodological Answer:

  • Electron-Withdrawing Groups (EWGs) : Enhance electrophilicity of the α,β-unsaturated ester, accelerating nucleophilic attack.
  • Steric Effects : Bulky groups (e.g., 1-ethoxyethyl) reduce reaction rates due to hindered access to the reactive site .
  • Solvent Effects : Polar solvents (e.g., DMF) stabilize transition states, improving regioselectivity .

Experimental Design Tip : Use DFT calculations to predict substituent effects on LUMO energy levels before lab trials.

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